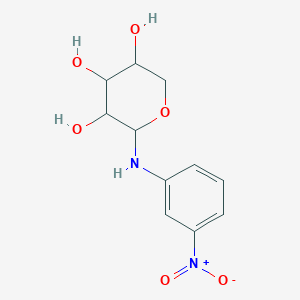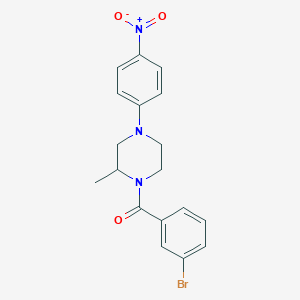
N-(3-nitrophenyl)-beta-D-xylopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-beta-D-xylopyranosylamine, also known as NPX, is a chemical compound that belongs to the class of glycosidase inhibitors. It is commonly used in scientific research for its ability to inhibit the activity of glycosidase enzymes, which are involved in the breakdown of complex carbohydrates in the body.
Mécanisme D'action
N-(3-nitrophenyl)-beta-D-xylopyranosylamine inhibits the activity of glycosidase enzymes by binding to the active site of the enzyme, preventing it from breaking down complex carbohydrates. This leads to an accumulation of complex carbohydrates in the body, which can have various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-nitrophenyl)-beta-D-xylopyranosylamine depend on the specific glycosidase enzyme that is inhibited. For example, inhibition of the glycosidase enzyme α-glucosidase can lead to a reduction in blood glucose levels, making N-(3-nitrophenyl)-beta-D-xylopyranosylamine a potential treatment for diabetes. Inhibition of other glycosidase enzymes can have different effects, such as reducing the growth of cancer cells or inhibiting viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-nitrophenyl)-beta-D-xylopyranosylamine in lab experiments is its specificity for glycosidase enzymes. This allows researchers to selectively inhibit specific enzymes and study their biological effects. However, N-(3-nitrophenyl)-beta-D-xylopyranosylamine has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(3-nitrophenyl)-beta-D-xylopyranosylamine. One area of research is the development of new drugs and therapies based on the inhibition of specific glycosidase enzymes. Another area of research is the development of new synthesis methods for N-(3-nitrophenyl)-beta-D-xylopyranosylamine that improve its yield and solubility. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-nitrophenyl)-beta-D-xylopyranosylamine and its potential applications in various diseases and conditions.
Conclusion:
In conclusion, N-(3-nitrophenyl)-beta-D-xylopyranosylamine is a glycosidase inhibitor that is widely used in scientific research. Its ability to selectively inhibit specific glycosidase enzymes makes it a valuable tool for studying the role of these enzymes in various biological processes. While N-(3-nitrophenyl)-beta-D-xylopyranosylamine has some limitations, its potential applications in the development of new drugs and therapies make it an important area of research for the future.
Méthodes De Synthèse
The synthesis of N-(3-nitrophenyl)-beta-D-xylopyranosylamine involves the reaction of 3-nitrophenyl-β-D-xylopyranoside with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with acetic anhydride to form N-(3-nitrophenyl)-beta-D-xylopyranosylamine. The yield of the synthesis process is typically around 50%.
Applications De Recherche Scientifique
N-(3-nitrophenyl)-beta-D-xylopyranosylamine is widely used in scientific research as a glycosidase inhibitor. It is commonly used to study the role of glycosidase enzymes in various biological processes, such as the breakdown of complex carbohydrates in the body. N-(3-nitrophenyl)-beta-D-xylopyranosylamine is also used in the development of new drugs and therapies for diseases such as cancer, diabetes, and viral infections.
Propriétés
IUPAC Name |
2-(3-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c14-8-5-19-11(10(16)9(8)15)12-6-2-1-3-7(4-6)13(17)18/h1-4,8-12,14-16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYBXOWFOCKWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC(=CC=C2)[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Nitrophenyl)amino]oxane-3,4,5-triol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)
![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)
![N-(3-isoxazolylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4967290.png)
![potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4967291.png)

![N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967304.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)
![N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4967313.png)
![2-oxo-N-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4967321.png)


![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)
![6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine](/img/structure/B4967344.png)
![methyl 4-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoate](/img/structure/B4967364.png)